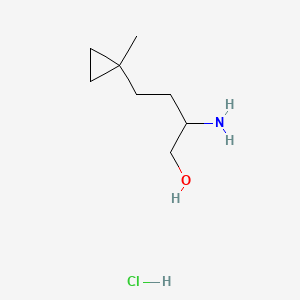![molecular formula C12H20O3 B15363258 Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15363258.png)
Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate: is a complex organic compound characterized by its bicyclic structure and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the tert-butyl and hydroxymethyl groups. Common synthetic routes include:
Cyclization reactions: These reactions form the bicyclic structure, often using intramolecular aldol condensation or Dieckmann condensation.
Functional group modifications: Introduction of the tert-butyl group can be achieved through tert-butylation reactions, while the hydroxymethyl group can be introduced via hydroboration-oxidation or similar methods.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid or ketone.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: this compound can be oxidized to form tert-butyl 3-(carboxymethyl)bicyclo[3.1.0]hexane-6-carboxylate.
Reduction: Reduction can yield tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-ol.
Substitution: Substitution reactions can produce a variety of derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: In medicinal chemistry, this compound may be explored for its therapeutic properties, including its potential use in drug development.
Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mecanismo De Acción
The mechanism by which tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Bicyclo[3.1.0]hexane derivatives: Other derivatives of bicyclo[3.1.0]hexane with different substituents.
Tert-butyl esters: Other esters with the tert-butyl group.
Hydroxymethyl compounds: Other compounds containing the hydroxymethyl group.
Uniqueness: Tert-butyl 3-(hydroxymethyl)bicyclo[31
Propiedades
Fórmula molecular |
C12H20O3 |
|---|---|
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-12(2,3)15-11(14)10-8-4-7(6-13)5-9(8)10/h7-10,13H,4-6H2,1-3H3 |
Clave InChI |
PFUIBEFLJMJQQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1C2C1CC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


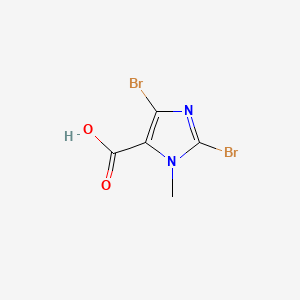
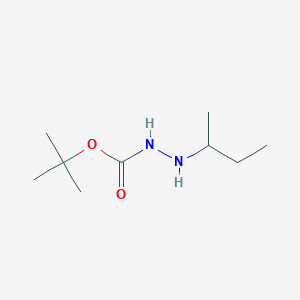
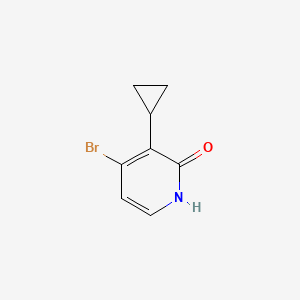
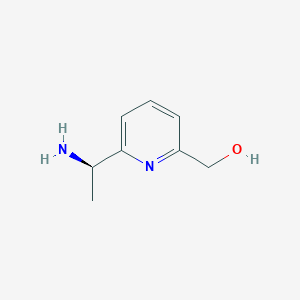
![tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B15363202.png)
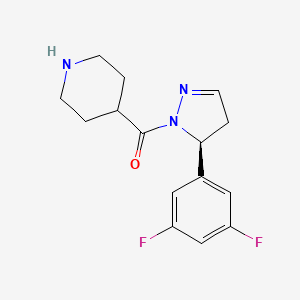
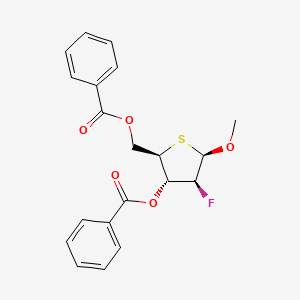
![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B15363217.png)
![[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid](/img/structure/B15363223.png)
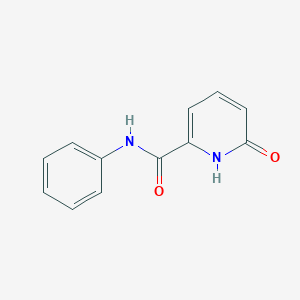
![8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B15363231.png)
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B15363246.png)
